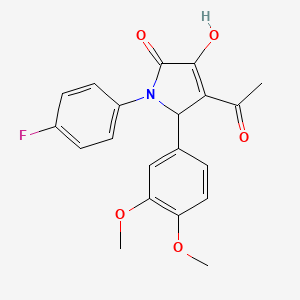

4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C20H18FNO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 371.11690084 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound features:

- Acetyl group : Enhances lipophilicity and may influence biological interactions.

- Dimethoxyphenyl group : Potentially involved in π-π stacking interactions with biological targets.

- Fluorophenyl group : Increases metabolic stability and may enhance binding affinity to targets.

- Hydroxy group : Capable of forming hydrogen bonds, which can be critical for enzyme interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The hydroxy and acetyl groups can form hydrogen bonds or engage in covalent interactions with active sites of enzymes.

- Receptor Modulation : The aromatic rings may facilitate binding to receptor sites, influencing signal transduction pathways.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of pyrrolones have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL . This suggests that similar compounds could be developed for treating resistant bacterial infections.

Anticancer Activity

Compounds within this structural class have shown promising results in anticancer assays. For example:

- Cell Line Studies : Research indicates that related compounds exhibit cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Specific derivatives demonstrated IC50 values ranging from 0.07 µM to 42.30 µM against different cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | A549 | 26.00 |

| Compound C | HCT116 | 0.07 |

Anti-inflammatory Activity

The compound has also been investigated for anti-inflammatory properties. Pyrazole derivatives, which share structural similarities, have been reported to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways . This suggests that the compound may exhibit similar effects.

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

- Antibacterial Efficacy : A study demonstrated that a related pyrrolone exhibited significant antibacterial activity against both MRSA and linezolid-resistant strains .

- Cytotoxicity in Cancer Models : In vitro studies showed that certain derivatives induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a vital building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction mechanisms and the development of novel synthetic methodologies. It is particularly useful for studying reaction conditions and optimizing synthetic routes.

Biology

Biologically, 4-acetyl-5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can function as a probe for enzyme-substrate interactions. Its hydroxyl and acetyl groups allow it to mimic substrates in biochemical pathways, making it valuable for investigating metabolic processes in living organisms.

Medicine

In medicinal chemistry, this compound shows promise as a lead compound for drug development. Its structural features suggest potential activity against various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies indicate its possible efficacy against certain cancers and bacterial infections.

Industry

From an industrial perspective, this compound can be utilized in developing new materials with specific properties such as polymers, coatings, and adhesives. Its functional groups enable easy modifications to tailor properties for various applications.

Properties

IUPAC Name |

3-acetyl-2-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO5/c1-11(23)17-18(12-4-9-15(26-2)16(10-12)27-3)22(20(25)19(17)24)14-7-5-13(21)6-8-14/h4-10,18,24H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEJYMAWMXWQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387482 |

Source

|

| Record name | AC1MF9ZQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6226-03-5 |

Source

|

| Record name | AC1MF9ZQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.